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yl)methanone

Cat. No.: B1355850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of

Cyclobutyl(piperazin-1-yl)methanone against a panel of central nervous system (CNS)

targets. Due to the absence of direct experimental data for this compound, this guide utilizes in

silico predictions to identify potential primary and off-target interactions. This predictive

approach allows for a preliminary assessment of the compound's selectivity and potential for

adverse effects, guiding future experimental validation.

The predicted targets for Cyclobutyl(piperazin-1-yl)methanone, based on its structural

similarity to known CNS-active piperazine derivatives, primarily include dopamine and

serotonin receptors. Consequently, this guide compares its predicted activity with well-

characterized antipsychotic drugs known to interact with these receptors: Olanzapine and

Ziprasidone.

Predicted Target Profile of Cyclobutyl(piperazin-1-
yl)methanone
In silico target prediction suggests that Cyclobutyl(piperazin-1-yl)methanone is likely to

exhibit affinity for the following receptors:

Primary Predicted Targets: Dopamine D2 Receptor, Serotonin 5-HT2A Receptor
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Potential Secondary/Off-Targets: Serotonin 5-HT1A, 5-HT2C Receptors, Alpha-1 Adrenergic

Receptor, Histamine H1 Receptor, Muscarinic M1 Receptor

This predicted profile suggests a potential antipsychotic or related CNS activity. The following

sections compare the predicted profile of Cyclobutyl(piperazin-1-yl)methanone with the

known experimental data of Olanzapine and Ziprasidone.

Comparative Cross-Reactivity Data
The following table summarizes the reported binding affinities (Ki in nM) of the comparator

compounds, Olanzapine and Ziprasidone, for the predicted targets of Cyclobutyl(piperazin-1-
yl)methanone. Lower Ki values indicate higher binding affinity.

Target Receptor
Cyclobutyl(piperazi
n-1-yl)methanone
(Predicted Affinity)

Olanzapine
(Experimental Ki,
nM)[1][2][3][4]

Ziprasidone
(Experimental Ki,
nM)

Dopamine D2 High 11-31 0.8 - 4.8

Serotonin 5-HT2A High 4 0.4

Serotonin 5-HT1A Moderate 123 3.4

Serotonin 5-HT2C Moderate 11 1.3

Alpha-1 Adrenergic Moderate 19 10

Histamine H1 Low to Moderate 7 47

Muscarinic M1 Low 73 >1000

Note: The predicted affinity for Cyclobutyl(piperazin-1-yl)methanone is qualitative and

requires experimental confirmation.

Experimental Protocols
To experimentally validate the predicted cross-reactivity profile of Cyclobutyl(piperazin-1-
yl)methanone and generate comparative data, the following standard assays are

recommended.
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Radioligand Binding Assay
This is the gold standard method to determine the binding affinity of a compound to a specific

receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Cyclobutyl(piperazin-1-
yl)methanone for a panel of receptors.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled

ligand that has a known high affinity for the target receptor.

General Protocol:

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared

from cultured cells or animal tissues.

Incubation: A fixed concentration of a suitable radioligand is incubated with the receptor-

containing membranes in the presence of varying concentrations of the test compound

(Cyclobutyl(piperazin-1-yl)methanone).

Separation: The receptor-bound radioligand is separated from the unbound radioligand,

typically by rapid filtration through glass fiber filters.

Detection: The amount of radioactivity trapped on the filters, which corresponds to the

amount of bound radioligand, is quantified using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

value using the Cheng-Prusoff equation.

A comprehensive cross-reactivity screen would involve performing this assay for a panel of

receptors, such as the one provided by the SafetyScreen44™ panel, which includes a wide

range of CNS and other relevant targets.
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Signaling Pathway Diagram
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Below is a simplified representation of the dopamine D2 and serotonin 5-HT2A receptor

signaling pathways, which are the predicted primary targets for Cyclobutyl(piperazin-1-
yl)methanone. Off-target interactions with these pathways can lead to various physiological

effects.
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Caption: Predicted interaction of Cyclobutyl(piperazin-1-yl)methanone with D2 and 5-HT2A

pathways.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for in vitro cross-reactivity profiling of a

novel compound.
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Caption: Workflow for in vitro cross-reactivity profiling.
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This guide provides a predictive framework for assessing the cross-reactivity of

Cyclobutyl(piperazin-1-yl)methanone. The in silico analysis suggests a potential interaction

with key CNS receptors, particularly dopamine and serotonin receptors. For a definitive

understanding of its pharmacological profile and to accurately assess its therapeutic potential

and safety, rigorous experimental validation as outlined in the proposed protocols is essential.

The provided comparative data with established drugs, Olanzapine and Ziprasidone, serves as

a benchmark for interpreting future experimental findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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